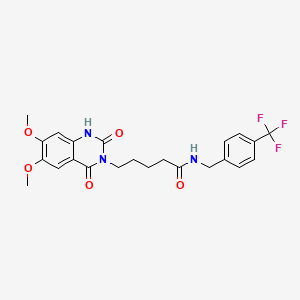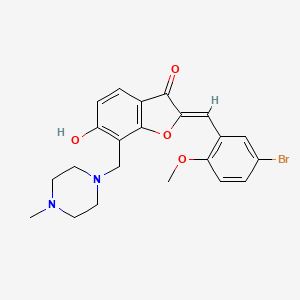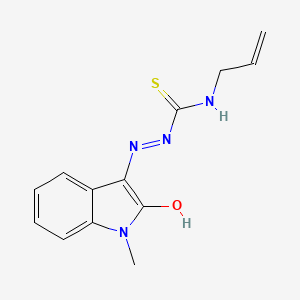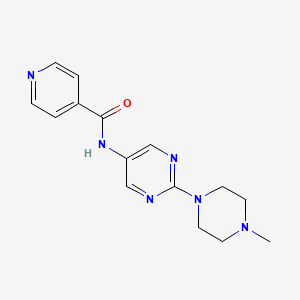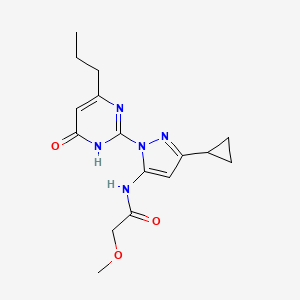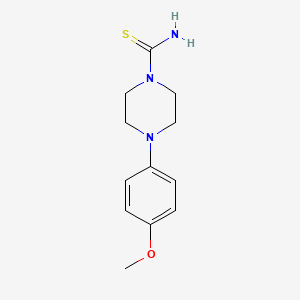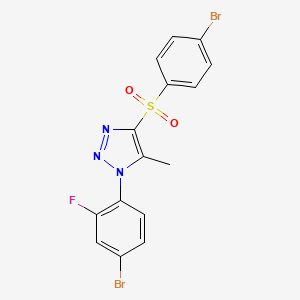
1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole is not fully understood. However, it is believed to exert its inhibitory activity by binding to the active site of the target enzyme and preventing its normal function. This results in the disruption of various cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects
1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit fungal and bacterial growth, and reduce inflammation. However, further studies are needed to fully understand its effects on different biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole has several advantages for lab experiments. It is relatively easy to synthesize, has a high purity, and exhibits potent inhibitory activity against various enzymes. However, its limitations include its potential toxicity and the need for further studies to fully understand its effects on different biological systems.
Orientations Futures
There are several future directions for the study of 1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Additionally, further studies are needed to fully understand its effects on different biological systems and to determine its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods that are more efficient and sustainable is also an area of future research.
Méthodes De Synthèse
The synthesis of 1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole involves the reaction of 4-bromo-2-fluoroaniline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with sodium azide in the presence of a copper catalyst to yield the final product. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and phosphodiesterase. Additionally, it exhibits promising anticancer, antifungal, and antibacterial activity.
Propriétés
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-4-(4-bromophenyl)sulfonyl-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2FN3O2S/c1-9-15(24(22,23)12-5-2-10(16)3-6-12)19-20-21(9)14-7-4-11(17)8-13(14)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYPNPQSRCESCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2920491.png)
![2-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl]benzoic acid](/img/structure/B2920493.png)
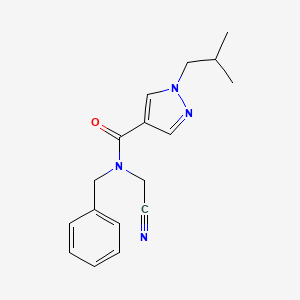

![2-Chloro-N-[1-(1-methyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2920496.png)
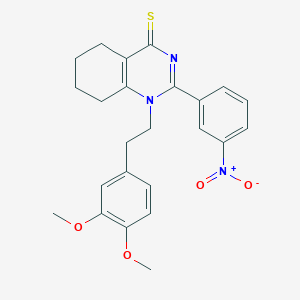
![2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2920499.png)
![6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920500.png)
